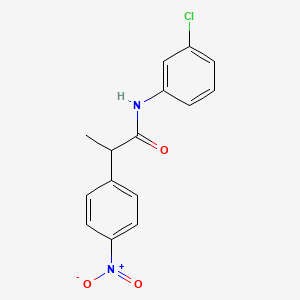![molecular formula C17H16N2O3 B4074564 1-[2-(4-nitrophenyl)propanoyl]indoline](/img/structure/B4074564.png)
1-[2-(4-nitrophenyl)propanoyl]indoline
Overview
Description
1-[2-(4-nitrophenyl)propanoyl]indoline, also known as NPPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPPB is a potent inhibitor of chloride channels and has been used in various studies to investigate the mechanism of action of these channels.
Mechanism of Action
1-[2-(4-nitrophenyl)propanoyl]indoline is a potent inhibitor of chloride channels, and its mechanism of action involves the binding of the compound to the extracellular side of the channel pore. This binding results in the blockage of chloride ion transport through the channel, leading to the inhibition of its function.
Biochemical and Physiological Effects:
The inhibition of chloride channels by this compound has been shown to affect various physiological processes such as muscle contraction, neuronal signaling, and fluid secretion. Inhibition of chloride channels in smooth muscle cells leads to relaxation of the muscle, making this compound a potential therapeutic agent for conditions such as asthma and hypertension. This compound has also been shown to inhibit the secretion of fluid in the respiratory and gastrointestinal tracts, making it a potential treatment for conditions such as cystic fibrosis.
Advantages and Limitations for Lab Experiments
1-[2-(4-nitrophenyl)propanoyl]indoline has several advantages for lab experiments, including its potent inhibition of chloride channels, its ability to be used in various cell types, and its relatively low toxicity. However, this compound also has limitations, including its low solubility in aqueous solutions and its potential to inhibit other ion channels, making it important to use appropriate controls in experiments.
Future Directions
For research involving 1-[2-(4-nitrophenyl)propanoyl]indoline include the development of more potent and selective inhibitors of chloride channels and the investigation of the role of chloride channels in various disease states.
Scientific Research Applications
1-[2-(4-nitrophenyl)propanoyl]indoline has been extensively used in scientific research to investigate the mechanism of action of chloride channels. Chloride channels play a crucial role in various physiological processes such as muscle contraction, neuronal signaling, and fluid secretion. The inhibition of chloride channels by this compound has been shown to affect these physiological processes, making it a valuable tool for studying their function.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(13-6-8-15(9-7-13)19(21)22)17(20)18-11-10-14-4-2-3-5-16(14)18/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCXXEZTIUGOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-N-[2-(3-methyl-4-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074486.png)
![1-[2-(4-chlorophenoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4074487.png)
![2-({2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}thio)benzonitrile](/img/structure/B4074489.png)
![1-[4-(2-methoxy-4-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4074494.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074508.png)
![1-[3-(2-bromo-4-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4074517.png)
![1-[3-(2-biphenylyloxy)propyl]piperazine oxalate](/img/structure/B4074526.png)

![3-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4074538.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074546.png)
![1-[2-(3-isopropylphenoxy)ethyl]azepane oxalate](/img/structure/B4074551.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4074570.png)
![1-allyl-5'-benzyl-3'-butyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4074577.png)